Enantiomer-Specific Potency Drives Alpha-Damascone Cost-in-Use and Dosage Precision
The olfactory potency of alpha-damascone is profoundly enantiomer-dependent. The (S)-(-) enantiomer exhibits an odor threshold of 1.5 ppb (parts per billion), while the (R)-(+) enantiomer is substantially weaker at 100 ppb [1]. This 67-fold difference in potency means that formulations relying on racemic alpha-damascone (a mixture of both enantiomers) are essentially diluting the more active enantiomer with a less potent and qualitatively distinct isomer described as having a 'cork and green apple off-note' [1]. For formulators, this directly impacts the minimum effective concentration and, consequently, the cost-in-use. In contrast, beta-damascone and damascenone have their own distinct enantiomeric odor profiles and thresholds, making potency comparisons across the class non-linear and formulation-specific [2].
| Evidence Dimension | Odor Detection Threshold (GC-O or sensory panel) |
|---|---|
| Target Compound Data | (S)-(-)-alpha-Damascone: 1.5 ppb; (R)-(+)-alpha-Damascone: 100 ppb |
| Comparator Or Baseline | (S)-(-)-alpha-Damascone vs. (R)-(+)-alpha-Damascone; racemic alpha-damascone is a mixture of both |
| Quantified Difference | (S)-(-) enantiomer is ~67-fold more potent than (R)-(+) enantiomer |
| Conditions | Sensory evaluation; odor threshold determination in air, as reported in Demyttenaere et al., 2006 |
Why This Matters
Understanding enantiomeric potency enables precise dosage calculation, avoids over- or under-dosing, and supports cost-effective procurement, as high-purity (S)-enriched alpha-damascone may offer superior value per unit of olfactory impact.
- [1] Demyttenaere, J.C.R., et al., 'Synthesis of the enantiomeric forms of α- and γ-damascone starting from commercial racemic α-ionone', Tetrahedron: Asymmetry, 2006, 17, 1573-1580. View Source
- [2] Ohloff, G., 'Scent and Chemistry: The Molecular World of Odors', Wiley-VCH, 1994; and Firmenich product literature. View Source
